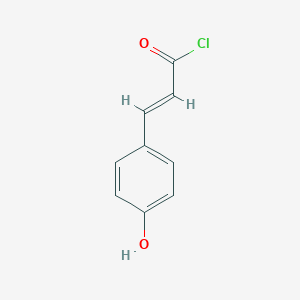
4-Hydroxycinnamic acid chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxycinnamic acid, also known as p-Coumaric acid, is a hydroxy derivative of cinnamic acid with antioxidant properties . It is a major component of lignocellulose . Hydroxycinnamic acids are a class of aromatic acids or phenylpropanoids having a C6–C3 skeleton . These compounds are hydroxy derivatives of cinnamic acid .
Synthesis Analysis
4-Hydroxycinnamic acid can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . The final yields of hydroxycinnamic acids were increased by engineering the metabolic pathway of E. coli .
Molecular Structure Analysis
4-Hydroxycinnamic acid chloride contains a total of 19 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Hydroxycinnamic acids are derived from cinnamic acid via hydroxylation or methylation . They are involved in protection against chemotherapy side effects and the prevention of cardiovascular disease and cancer .
Physical And Chemical Properties Analysis
4-Hydroxycinnamic acid is a light yellow to beige crystalline powder with aroma, soluble in methanol, ethanol, DMSO and other organic solvents .
作用機序
Safety and Hazards
4-Hydroxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
将来の方向性
The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers . Cinnamic acid derivatives are generated through the shikimic acid pathway and belong to the phenylpropanoid class . The core structure, cinnamic acid, is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives, providing both hydroxy- and/or methoxy-containing compounds as final biologically active compounds .
特性
CAS番号 |
108608-03-3 |
|---|---|
製品名 |
4-Hydroxycinnamic acid chloride |
分子式 |
C9H7ClO2 |
分子量 |
182.6 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
InChIキー |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
同義語 |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)




![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)


